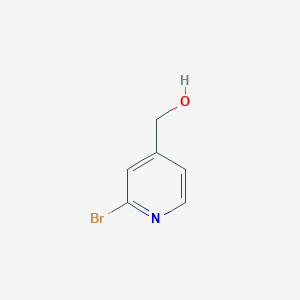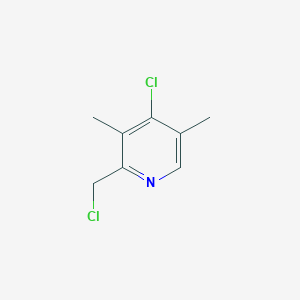
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" is a compound synthesized from 2-methylpyridineN-oxide using a highly selective chlorinating reagent. The compound's structure is confirmed by methods such as 1H NMR and IR (Xia Liang, 2007).
Synthesis Analysis
- The synthesis process involves the use of POCl3/CH2Cl2/Et3N system and yields the compound in good quality. This method is noted for its mild reaction conditions (Xia Liang, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds, like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, is determined using X-ray diffraction and other spectroscopic methods, providing insights into the bonding and arrangement of molecules (Sen Ma et al., 2018).
Chemical Reactions and Properties
- The compound is synthesized via a process that involves selective chlorination and nitration reactions. The purity and yield of these reactions are significant for the quality of the final product (Feng Xiao-liang, 2006).
Physical Properties Analysis
- Specific information on the physical properties of "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" was not directly available in the provided papers. However, related compounds exhibit characteristics like crystal formation and hydrogen bonding, which can be inferred for the subject compound (J. Hanuza et al., 1997).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are influenced by the synthesis process and molecular structure. The use of different reagents and conditions can alter these properties significantly (Xia Liang, 2007).
Applications De Recherche Scientifique
-
4-Chloro-2-(chloromethyl)quinazoline
- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound are not specified .
-
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
4-Chloro-2-nitroaniline
- Application : This compound is used in the development of organic nonlinear optical single crystals .
- Methods of Application : The crystals are developed by a slow evaporation method at 40 °C .
- Results or Outcomes : The grown 4Cl2NA was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .
-
4-Chloro-2-(chloromethyl)quinazoline
- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of the use of this compound are not specified .
-
4-Chloro-2-nitroaniline
- Application : This compound is used in the development of organic nonlinear optical single crystals .
- Methods of Application : The crystals are developed by a slow evaporation method at 40 °C .
- Results or Outcomes : The grown 4Cl2NA was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .
-
Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWBDZQCQHMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452102 |
Source


|
| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | |
CAS RN |
142885-96-9 |
Source


|
| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
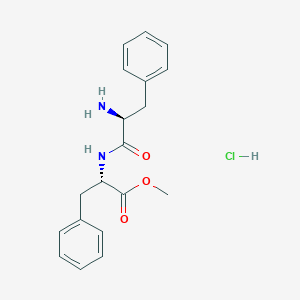
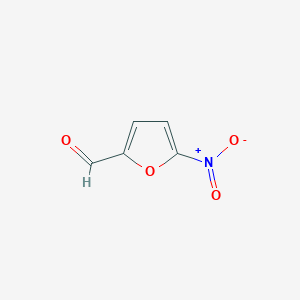


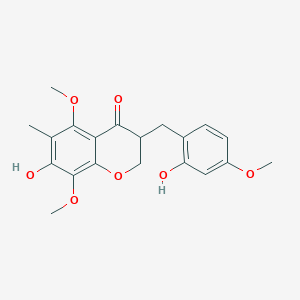


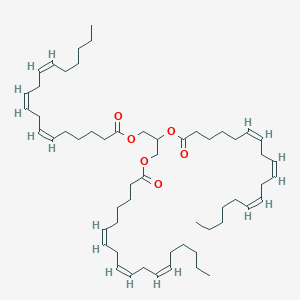


![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)

